molecular formula C9H9F2NO2 B7892534 (3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate

(3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate

Cat. No.: B7892534
M. Wt: 201.17 g/mol
InChI Key: PDSVPPFKLOHCFR-SSDOTTSWSA-N
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Description

(3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate is a chemical compound with a specific stereochemistry, characterized by the presence of an azaniumyl group and a difluorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorobenzene and a suitable propanoate derivative.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azaniumyl and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted phenylpropanoates.

Scientific Research Applications

(3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate involves its interaction with molecular targets and pathways within biological systems. The azaniumyl group can participate in hydrogen bonding and electrostatic interactions, while the difluorophenyl group can engage in hydrophobic interactions and π-π stacking. These interactions influence the compound’s binding affinity and specificity for its targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-azaniumyl-3-(2,3-dichlorophenyl)propanoate
  • (3R)-3-azaniumyl-3-(2,3-dibromophenyl)propanoate
  • (3R)-3-azaniumyl-3-(2,3-dimethylphenyl)propanoate

Uniqueness

Compared to similar compounds, (3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R)-3-azaniumyl-3-(2,3-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSVPPFKLOHCFR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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